molecular formula C12H17NO6 B1339314 Hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester CAS No. 192225-64-2

Hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester

Cat. No. B1339314
M. Wt: 271.27 g/mol
InChI Key: PRJOKCBRKKFOAD-UHFFFAOYSA-N
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Description

Hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester is an amine-reactive molecule that enables crosslinking of acrylamide to proteins and other biomolecules containing amines . This reagent isn’t soluble in aqueous media. The extended 6-carbon atom spacer arm improves solubility in commonly used organic solvents including dichloromethane, chloroform, THF, and ethyl acetate and it also improves derivatization efficiency and stability of conjugates .


Molecular Structure Analysis

The molecular formula of this compound is C10H15NO4 . The InChI string is InChI=1S/C10H15NO4/c12-8-5-6-9 (13)11 (8)7-3-1-2-4-10 (14)15/h1-7H2, (H,14,15) and the canonical SMILES string is C1CC (=O)N (C1=O)CCCCCC (=O)O .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 213.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 6 . The topological polar surface area is 74.7 Ų . The compound is not soluble in aqueous media but has improved solubility in organic solvents .

Scientific Research Applications

Transdermal Permeation Enhancers

Research by Farsa et al. (2010) investigated a series of alkyl esters and alkylamides of hexanoic acid substituted with tertiary amino groups for their activity as transdermal permeation enhancers. They found that certain derivatives, such as Decyl 6-(pyrrolidin-1-yl)hexanoate, exhibited significant activity in enhancing the permeation of theophylline through human skin, suggesting potential applications in transdermal drug delivery systems Farsa, Doležal, & Hrabálek, 2010.

Cardiotonic Activity

A study by Mosti et al. (1992) focused on the synthesis of ethyl or methyl esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids with various 2-substituents, analyzing their cardiotonic activities. The results indicated that some of these compounds, particularly those with a 5-cyano-2-trifluoromethyl group, exhibited notable positive inotropic activity, marking them as potential milrinone analogues for treating cardiac conditions Mosti, Menozzi, Schenone, Dorigo, Gaion, & Belluco, 1992.

Microbial Reduction for Chiral Intermediates

Patel et al. (1993) demonstrated the enantioselective microbial reduction of 3,5-dioxo-6-(benzyloxy) hexanoic acid, ethyl ester, to produce a key chiral intermediate with high optical purity. This process involved the use of Acinetobacter calcoaceticus and highlighted the potential of microbial biocatalysis in producing chiral intermediates for pharmaceutical applications Patel, Banerjee, Mcnamee, Brzozowski, Hanson, & Szarka, 1993.

Synthesis of Plant Growth Regulators

Zhao Qing-lan (2007) reported the synthesis of Hexanoic acid 2-(diethylamino) ethyl ester (DA-6), a plant growth regulator, from hexanoic acid and N,N-diethylamino ethanol. This study optimized the synthesis conditions, achieving a reaction yield of 93.5% with a purity of 95%, demonstrating its feasibility for agricultural applications Zhao Qing-lan, 2007.

properties

IUPAC Name

6-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl hexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO6/c1-2-18-11(16)5-3-4-6-12(17)19-13-9(14)7-8-10(13)15/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRJOKCBRKKFOAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10572182
Record name Ethyl 6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester

CAS RN

192225-64-2
Record name Ethyl 6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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